molecular formula C10H8ClN3OS B3826714 N-(4-chlorophenyl)-N'-1,3-thiazol-2-ylurea CAS No. 69123-55-3

N-(4-chlorophenyl)-N'-1,3-thiazol-2-ylurea

Cat. No. B3826714
CAS RN: 69123-55-3
M. Wt: 253.71 g/mol
InChI Key: KPRKVTCHPGWYQW-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-N’-1,3-thiazol-2-ylurea” is likely a synthetic organic compound. It seems to contain a urea group (NH2-CO-NH2) and a thiazole group (a five-membered ring containing nitrogen and sulfur). The “N-(4-chlorophenyl)” part suggests a 4-chlorophenyl group is attached to the nitrogen of the urea group .


Molecular Structure Analysis

The molecular structure of this compound would likely show the connectivity of the urea group, the thiazole ring, and the 4-chlorophenyl group . Detailed structural analysis would require experimental techniques like X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The urea group might participate in acid-base reactions, while the thiazole ring might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the structure of the compound. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s a drug, it might interact with biological targets in a specific way .

Safety and Hazards

The safety and hazards of this compound would need to be assessed through toxicological studies. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for this compound could involve further studies to explore its potential uses, such as in medicine or materials science .

properties

IUPAC Name

1-(4-chlorophenyl)-3-(1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS/c11-7-1-3-8(4-2-7)13-9(15)14-10-12-5-6-16-10/h1-6H,(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRKVTCHPGWYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10315117
Record name 1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea

CAS RN

69123-55-3
Record name NSC291925
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Chloro-phenyl)-3-thiazol-2-yl-urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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